4-[3-(dimethylamino)pyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidin-2-amine
Overview
Description
4-[3-(dimethylamino)pyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidin-2-amine is a useful research compound. Its molecular formula is C14H25N5 and its molecular weight is 263.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.21099582 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurotoxicity Studies
Research on similar compounds has shown that dimethyl substitutions on certain neurotoxic compounds can significantly accelerate the formation of pyrrole derivatives, leading to more rapid protein crosslinking in vitro. This process is associated with neurofilament accumulation, which may explain the pathogenesis of neurofilamentous neuropathies. Studies like these are crucial for understanding the chemical basis of neurological damage and for the development of protective strategies against neurotoxic compounds (Anthony et al., 1983).
Chemical Synthesis
The compound has been involved in chemical reactions, such as bromination, which is a critical step in the synthesis of various chemical structures. For instance, the bromination of 3-dimethylaminopyridine has been studied for the synthesis of dimethylaminopyridine derivatives, offering pathways to new chemical entities with potential applications in various fields, including materials science and pharmaceuticals (Fox et al., 1973).
Antimicrobial and Antitumor Activities
Compounds related to 4-[3-(dimethylamino)pyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidin-2-amine have been explored for their potential antimicrobial and antitumor activities. Studies have synthesized new derivatives and tested them for antioxidant, antitumor, and antimicrobial activities, suggesting the potential use of these compounds in developing new therapeutic agents (El‐Borai et al., 2013).
Material Science
Research involving similar chemical structures has explored their applications in material science, such as in the synthesis of complex molecular structures with potential applications in catalysis, molecular electronics, and the development of new materials. For example, the synthesis of self-complementary betainic guanine model compounds from dimethylaminopyridine demonstrates the compound's relevance in creating bio-inspired materials (SchmidtAndreas & KindermannMarkus Karl, 2001).
Properties
IUPAC Name |
4-[3-(dimethylamino)pyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5/c1-10-11(2)15-14(18(5)6)16-13(10)19-8-7-12(9-19)17(3)4/h12H,7-9H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENCGHQMGQEYTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCC(C2)N(C)C)N(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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